1-Phenyl-2-azabicyclo[2.1.1]hexane
Description
Significance of Bridged Azabicyclic Systems in Contemporary Organic Chemistry Research
Bridged azabicyclic compounds, which feature a nitrogen atom as part of a bicyclic ring system, are of significant interest in modern organic chemistry. nih.govnih.gov Their rigid, three-dimensional structures provide a fixed orientation of substituents, which can be advantageous for binding to biological targets. nih.gov The development of novel synthetic methods to access these complex scaffolds is an active area of research, with techniques such as domino reactions, ring-closing metathesis, and radical rearrangements being employed. nih.govacs.orgrsc.org
The Azabicyclo[2.1.1]hexane Framework: Structural Peculiarities and Academic Interest
The azabicyclo[2.1.1]hexane framework is a specific type of bridged azabicyclic system that has garnered considerable attention. thieme-connect.compsu.edu It is a bicyclic analogue of pyrrolidine (B122466) and is noted for its unique, strained ring system. researchgate.net This structural rigidity and the specific spatial arrangement of its atoms make it an attractive scaffold for the design of novel therapeutic agents. thieme-connect.comnih.gov
The synthesis of the azabicyclo[2.1.1]hexane core is a key focus of research. researchgate.netnih.gov Strategies often involve intramolecular cyclizations or cycloaddition reactions. researchgate.netnih.gov For instance, a notable approach involves the formal (3+2) cycloaddition of bicyclobutanes with imines. researchgate.net Another established method starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, proceeding through a key stereoselective electrophilic addition and subsequent ring closure. nih.gov The development of scalable syntheses for key building blocks of this framework is crucial for its broader application in medicinal chemistry. nuph.edu.uanuph.edu.ua
Contextualization of 1-Phenyl-2-azabicyclo[2.1.1]hexane within the Azabicyclo[2.1.1]hexane Class
This compound is a specific derivative within the azabicyclo[2.1.1]hexane class, distinguished by the presence of a phenyl group at the 1-position. This substitution significantly influences the molecule's properties and potential applications. The synthesis of this particular compound can be achieved through various routes, including the reaction of 1-azabicyclo[1.1.0]butanes with certain alkenes, which proceeds through a zwitterionic intermediate. uzh.ch
The hydrochloride salt of this compound is a commercially available compound, indicating its utility as a building block in further synthetic endeavors. bldpharm.comsigmaaldrich.com Its structure and properties have been characterized, contributing to the growing library of sp³-rich scaffolds available to medicinal chemists. nih.govbldpharm.com
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-azabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10(5-3-1)11-6-9(7-11)8-12-11/h1-5,9,12H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNBBZIYJQLHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 1 Phenyl 2 Azabicyclo 2.1.1 Hexane Derivatives
Influence of Ring Strain on Reactivity Profiles
The 2-azabicyclo[2.1.1]hexane (aza-BCH) framework possesses considerable ring strain, estimated to be around 38 kcal/mol. acs.org This high degree of strain is a primary driver of its chemical reactivity, making the scaffold susceptible to reactions that relieve this strain. acs.org The [2.1.1] ring system is noted to have higher strain compared to related bicyclic systems like [2.2.0] or [3.1.0], which further enhances its reactivity in processes such as ring-opening or functionalization reactions.
This inherent strain energy can be harnessed to drive reactions that would otherwise be unfavorable. For instance, the conversion of 1,5-disubstituted 2-azabicyclo[2.1.1]hexanes into even more strained 1,2-substituted bicyclo[1.1.1]pentanes (BCPs), with a strain energy of 68 kcal/mol, highlights the powerful influence of the starting material's strain. acs.org However, this high reactivity can also lead to undesired side reactions, such as the formation of thermodynamically more stable ring-opened products like 1,4-dienes. acs.org
Ring-Opening and Rearrangement Reactions of the Azabicyclo[2.1.1]hexane Scaffold
The strained nature of the azabicyclo[2.1.1]hexane core makes it prone to ring-opening and rearrangement reactions, often initiated by electrophiles or under thermal conditions. acs.org These reactions can lead to the formation of diverse and structurally complex molecules.
One notable example is the interrupted Friedel–Crafts reaction of azabicyclo[1.1.0]butane-tethered aryls, which proceeds through a complex azabicyclo[2.1.1]hexane intermediate. nih.govbris.ac.uk Protonation of the azabicyclo[1.1.0]butane triggers an intramolecular nucleophilic attack of the aryl group onto a bridgehead carbon, leading to the formation of the azabicyclo[2.1.1]hexane scaffold. nih.gov This dearomatized intermediate can then be converted to a spirocyclic azetidine (B1206935) product upon electrophilic activation of the tertiary amine, which induces cleavage of a C-N bond and rearomatization. nih.gov
Rearrangements are also common in the synthesis and functionalization of these bicyclic systems. For instance, the reaction of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes with certain electrophiles can lead to rearranged 2-azabicyclo[2.1.1]hexane products. nih.govacs.org The outcome of these reactions is highly dependent on the solvent and the nature of the electrophile. nih.govacs.org For example, the reaction with bromine in nitromethane (B149229) yields exclusively the rearranged dibromo-2-azabicyclo[2.1.1]hexane. nih.govacs.org In contrast, reactions with chloronium and fluoronium ions can lead to ring cleavage, forming 4-aminomethyl-3-hydroxycyclobutene derivatives. nih.govacs.orgresearchgate.net
Nucleophilic and Electrophilic Reactivity at the Azabicyclo[2.1.1]hexane Core
The 2-azabicyclo[2.1.1]hexane core exhibits reactivity towards both nucleophiles and electrophiles, allowing for a wide range of chemical modifications.
Nucleophilic Displacements of Substituents
Nucleophilic displacement reactions provide a powerful tool for introducing diverse functional groups onto the azabicyclo[2.1.1]hexane scaffold. nih.govresearchgate.net The success and stereochemical outcome of these reactions are often influenced by the position and nature of the leaving group, as well as the reaction conditions.
Displacements of 5(6)-anti-bromo substituents in N-acyl-2-azabicyclo[2.1.1]hexanes have been successfully achieved, yielding a variety of 5-anti-X-6-anti-Y-difunctionalized derivatives. nih.govchoudharylab.comnih.gov These reactions have been used to introduce bromo, fluoro, acetoxy, hydroxy, azido, imidazole (B134444), thiophenyl, and iodo substituents. nih.govchoudharylab.comnih.gov The rate and yield of these displacements are sensitive to the solvent and the choice of metal salt, with DMSO and cesium salts often providing better results than DMF and sodium or lithium salts. nih.govchoudharylab.comnih.gov
Interestingly, nucleophilic substitution at a methylene (B1212753) group attached to the C1 bridgehead position of the 2-azabicyclo[2.1.1]hexane ring system can proceed without the anticipated rearrangement, despite the strained nature of the bicyclic core. nih.gov This allows for the construction of novel derivatives with a variety of functional groups attached to the 1-position via a methylene spacer. researchgate.netnih.gov
Reactions with Halonium Ions and Other Electrophiles
The reaction of 2-azabicyclo[2.1.1]hexane precursors, such as N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes, with halonium ions is a key method for the synthesis of functionalized 2-azabicyclo[2.1.1]hexanes. nih.govacs.org The regioselectivity and stereoselectivity of these reactions are highly dependent on the specific halonium ion and the reaction solvent. nih.govacs.org
For example, with bromonium ions, nitrogen participation is favored in polar aprotic solvents like nitromethane, leading to rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. nih.govacs.orgresearchgate.net Conversely, using pyridinium (B92312) bromide perbromide in dichloromethane (B109758) results in the unrearranged 5,6-dibromide. nih.govacs.org Iodonium and phenylselenonium ions typically yield unrearranged 1,2-addition products regardless of the solvent. nih.govacs.orgresearchgate.net However, chloronium and fluoronium ions tend to induce ring cleavage. nih.govacs.orgresearchgate.net
Functional Group Interconversions on 1-Phenyl-2-azabicyclo[2.1.1]hexane Derivatives
A variety of functional group interconversions can be performed on derivatives of 2-azabicyclo[2.1.1]hexane to access a wider range of compounds. These transformations are crucial for synthesizing analogs with desired properties for applications in medicinal chemistry and materials science.
For example, a key building block, an N-Boc protected 2-azabicyclo[2.1.1]hexane-1-carboxylate, can undergo several transformations. nuph.edu.ua Refluxing in aqueous conditions leads to the zwitterionic amino acid. nuph.edu.ua Esterification with thionyl chloride also cleaves the Boc protecting group, yielding the corresponding amine hydrochloride salt. nuph.edu.ua Furthermore, the carboxylic acid can be subjected to a Curtius rearrangement to stereospecifically form the corresponding amine. nih.gov
Other functional group manipulations include the reduction of a ketone to an alcohol, which can then be further modified. rsc.org Additionally, lithiation of the N-BOC-2-azabicyclo[2.1.1]hexane core followed by quenching with electrophiles such as carbon dioxide or DMF allows for the introduction of carboxyl or aldehyde functionalities at either the C1 bridgehead or a methylene position, with the regioselectivity being temperature-dependent. researchgate.net
Structural Elucidation and Conformational Analysis of 1 Phenyl 2 Azabicyclo 2.1.1 Hexane
Spectroscopic Characterization Techniques for Azabicyclo[2.1.1]hexanes
The definitive structure and stereochemistry of 1-phenyl-2-azabicyclo[2.1.1]hexane and its analogs are established through a combination of powerful spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone for the structural elucidation of azabicyclo[2.1.1]hexane systems. Both ¹H and ¹³C NMR spectra provide a wealth of information regarding the connectivity and spatial arrangement of atoms. cdnsciencepub.com The highly constrained nature of the bicyclic system leads to distinct chemical shifts and coupling constants, which are instrumental in assigning the relative stereochemistry of substituents. cdnsciencepub.com For instance, the W-plan coupling observed between the bridgehead protons H1 and H4 is a characteristic feature of the 2-azabicyclo[2.1.1]hexane skeleton. acs.org In many derivatives, the presence of carbamate (B1207046) conformers can lead to the appearance of paired resonances in both proton and carbon spectra. cdnsciencepub.com
Detailed ¹H and ¹³C NMR data for various substituted 2-azabicyclo[2.1.1]hexanes have been reported, aiding in the structural confirmation of these complex molecules. cdnsciencepub.comrsc.org
Table 1: Representative ¹H NMR Data for Substituted 2-Azabicyclo[2.1.1]hexane Derivatives
| Compound | Key Proton Signals (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|
| N-Benzyloxycarbonyl-6-anti-bromo-5-anti-hydroxy-2-azabicyclo[2.1.1]hexane | H₁: 4.37 (d, J=5.4), H₄: 2.92 (d, J=7), H₃: 3.53 (d, J=8.8), 3.47 (d, J=8.8) cdnsciencepub.com |
| N-Benzyloxycarbonyl-6-oxo-5-anti-bromo-2-azabicyclo[2.1.1]hexane | H₁: 4.76 (d, J=6.6), H₄: 3.49 (dbr, J=6.6), H₃: 3.77 (dd, J=9.1, 1.4), 3.61 (dd, J=9.0, 0.9), H₅: 3.90 (s) cdnsciencepub.com |
| N-Benzyloxycarbonyl-5-anti-bromo-6-syn-phenyl-6-anti-hydroxy-2-azabicyclo[2.1.1]hexane | H₁: 4.78, 4.74 (2d, J=7.2), H₃: 3.33 (d, J=9.2), 2.98 (d, J=9.2), H₄: 3.22, 3.21 (2d, J=7.2), H₅: 4.07, 4.05 (2s) cdnsciencepub.com |
Table 2: Representative ¹³C NMR Data for Substituted 2-Azabicyclo[2.1.1]hexane Derivatives
| Compound | Key Carbon Signals (δ, ppm) |
|---|---|
| N-Benzyloxycarbonyl-6-anti-bromo-5-anti-hydroxy-2-azabicyclo[2.1.1]hexane | C₁: 66.4, C₃: 49.7, C₄: 52.4, C₅: 65.9, C₆: 85.4 cdnsciencepub.com |
| N-Benzyloxycarbonyl-6-oxo-5-anti-bromo-2-azabicyclo[2.1.1]hexane | C₁: 75.3, C₃: 40.8, C₄: 64.9, C₅: 47.5, C₆(C=O): 189.2 cdnsciencepub.com |
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound and its derivatives. uzh.chresearchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are used to confirm the molecular formula of newly synthesized compounds. cdnsciencepub.comrsc.org Fragmentation patterns observed in the mass spectra can also offer valuable structural information. Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) are commonly employed for the analysis of these compounds. cdnsciencepub.comrsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of 2-azabicyclo[2.1.1]hexane derivatives, IR spectroscopy is particularly useful for detecting the presence of carbonyl groups (C=O) in ketones and carbamates, as well as hydroxyl (-OH) and amine (N-H) functionalities. cdnsciencepub.com For example, the IR spectrum of a ketonic derivative showed a characteristic carbonyl band at 1818 cm⁻¹. cdnsciencepub.com In another study, the presence of a nitrile group (C≡N) was confirmed by a weak absorption at 2241 cm⁻¹, while strong ester bands appeared at 1777 and 1747 cm⁻¹. uzh.ch
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its absolute configuration and solid-state packing. uzh.chnuph.edu.ua This technique has been instrumental in unequivocally establishing the stereochemistry of various substituted 2-azabicyclo[2.1.1]hexanes. uzh.ch For instance, the structure of dimethyl cis-2,3-dicyano-4-phenyl-1-azabicyclo[2.1.1]hexane-2,3-dicarboxylate was confirmed by X-ray analysis, revealing the cis-configuration of the cyano and carboxylate groups. uzh.ch Crystallographic data also offers insights into intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.
Conformational Rigidity and Strain in the Bicyclo[2.1.1]hexane System
The bicyclo[2.1.1]hexane core is characterized by significant ring strain and conformational rigidity. nuph.edu.uavulcanchem.com This rigidity arises from the fusion of a five-membered pyrrolidine-like ring with a three-membered cyclopropane-like unit. The bridgehead nitrogen atom further constrains the conformational flexibility of the system. This inherent strain results in deviations from ideal bond angles and lengths. Computational studies have shown that the C-N-C bond angles are compressed, leading to an increase in the s-character of the nitrogen hybrid orbitals. This geometric constraint has a profound impact on the basicity and reactivity of the compound.
The 2-azabicyclo[2.1.1]hexane system is considered a conformationally constrained proline analog. nih.gov The bicyclic structure locks the pyrrolidine-like ring into a specific pucker, limiting the range of accessible three-dimensional orientations. This conformational restriction is a key feature that is exploited in the design of bioactive molecules and peptidomimetics. nuph.edu.ua
Stereochemical Aspects and Chiral Recognition in this compound
The stereochemistry of the 2-azabicyclo[2.1.1]hexane system is of paramount importance, as the spatial arrangement of substituents dictates its biological activity and molecular recognition properties. The rigid framework allows for the precise positioning of functional groups in three-dimensional space, which is crucial for interactions with biological targets. nih.gov
The synthesis of enantiomerically pure this compound and its derivatives is a significant area of research. Asymmetric syntheses have been developed to control the stereochemistry at the various chiral centers within the molecule. acs.org The ability to selectively introduce substituents in either syn or anti orientations relative to the nitrogen bridge allows for the fine-tuning of the molecule's shape and properties. acs.org
Chiral recognition plays a vital role in the biological activity of these compounds. The fixed conformation of the bicyclic scaffold can lead to highly specific interactions with chiral receptors and enzymes. This makes this compound and related structures attractive scaffolds for the development of new therapeutic agents. sigmaaldrich.com
Advanced Theoretical and Computational Investigations of 1 Phenyl 2 Azabicyclo 2.1.1 Hexane
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction mechanisms involved in the synthesis of the 2-azabicyclo[2.1.1]hexane core. One of the prominent synthetic routes involves the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. researchgate.netresearchgate.net
DFT calculations have revealed that these reactions can proceed through different pathways depending on the catalyst and substrates. For instance, the zinc-catalyzed cycloaddition of BCBs with imines has been shown to proceed via a concerted nucleophilic ring-opening mechanism. researchgate.net In contrast, studies on catalyst-controlled divergent syntheses have demonstrated that the choice of metal can dictate the reaction outcome. DFT calculations on the reaction of BCB amides with azadienes showed that a Cu(I) catalyst favors a formal cycloaddition to yield bicyclo[2.1.1]hexanes through a stepwise ring-opening and intramolecular cyclization pathway, which is energetically preferred over a concerted cycloaddition. nih.gov Conversely, an Au(I) catalyst promotes an addition-elimination pathway to form cyclobutenes by stabilizing key intermediates that facilitate intramolecular proton transfer. nih.gov
These computational models allow for the detailed analysis of transition states, providing insights into the energies and geometries required to traverse the reaction coordinate. For the Cu(I)-catalyzed cycloaddition, the transition state for the intramolecular cyclization (Cu-TS1) is significantly lower in energy than competing pathways, explaining the exclusive formation of the bicyclo[2.1.1]hexane product. nih.gov In the synthesis of chiral 2-azabicyclo[2.1.1]hexanes, DFT-computed free-energy profiles for asymmetric cycloadditions help to rationalize the stereochemical outcomes by analyzing the stereo-determining transition states. researchgate.net
A summary of computed energy barriers for related cycloaddition reactions is presented below.
| Reaction Type | Catalyst | Computational Method | Calculated Barrier (kcal/mol) | Reference |
| [3+2] Cycloaddition of BCB and imine | Zinc | DFT | Not specified | researchgate.net |
| Formal Cycloaddition of BCB and azadiene | Cu(I) | DFT | -29.0 (for cyclization TS) | nih.gov |
| Addition-Elimination of BCB and azadiene | Au(I) | DFT | -19.7 (for proton transfer TS) | nih.gov |
| Stereoretentive Pyrrolidine (B122466) Contraction | - | DFT | 17.7 (for N2 release) | acs.org |
This table is interactive. Click on the headers to sort.
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the stability and reactivity of 1-Phenyl-2-azabicyclo[2.1.1]hexane. Methods like DFT and ab initio calculations provide detailed information about the molecule's electronic structure. northwestern.educuny.edu
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. uni-muenchen.de For substituted 2-azabicyclo[2.1.1]hexanes, NBO analyses have been performed at the B3LYP/6-311+G(2d,p) level of theory to investigate the influence of substituents on the electronic environment. nih.govchoudharylab.com These calculations reveal how the nitrogen lone pair interacts with the antibonding orbitals (σ*) of adjacent bonds, which is crucial for understanding reactivity in nucleophilic displacement reactions. nih.govchoudharylab.com The presence of the phenyl group at C1 introduces significant electronic perturbations, including potential π-system interactions with the bicyclic framework.
The stability of the bicyclic system is a key feature. Calculations on related bicyclic systems help in understanding the inherent strain and the factors that contribute to its stability. nih.gov The electronic effects of substituents on the phenyl ring can further modulate the electronic structure and stability of the entire molecule. nih.gov
Key electronic properties calculated for related azabicyclic systems are summarized below.
| Property | Computational Method | Finding | Reference |
| NBO Analysis | B3LYP/6-311+G(2d,p) | Analyzes n-σ* orbital overlaps to explain reactivity. | nih.govchoudharylab.com |
| HOMO-LUMO Gap | DFT | Correlates electronic effects with reaction yields. | acs.org |
| Atomic Charges | HF/6-311G** | Identifies potential sites for metal coordination. | semanticscholar.org |
| Absorption Spectra | TD-DFT | Predicts electronic transition energies (λmax). | nih.gov |
This table is interactive. Click on the headers to sort.
Molecular Dynamics Simulations for Conformational Landscapes
While the 2-azabicyclo[2.1.1]hexane core is considered a rigid scaffold, it still possesses conformational flexibility that can be explored using molecular dynamics (MD) simulations. iyte.edu.tr MD simulations model the atomic motions of a molecule over time, providing a dynamic picture of its conformational landscape. frontiersin.org
For molecules containing constrained proline analogues like 2-azabicyclo[2.1.1]hexane derivatives, MD simulations are used to study their impact on the conformation of larger structures, such as peptides. researchgate.net These simulations can reveal the preferred puckering of the bicyclic rings and the orientation of substituents. The phenyl group in this compound can rotate, and MD simulations can quantify the rotational barrier and the preferred dihedral angles relative to the bicyclic core.
MD simulations are typically performed using force fields like AMBER or GAFF and can be run for nanoseconds to microseconds to ensure adequate sampling of the conformational space. iyte.edu.trnih.gov The resulting trajectories are analyzed to identify low-energy conformations, understand the transitions between them, and calculate properties like root-mean-square deviation (RMSD) to quantify structural stability. iyte.edu.tr Although specific MD studies on the isolated this compound are not widely reported, the methodology is well-established for analyzing similar rigid and semi-rigid molecular systems. frontiersin.orgnih.gov
Prediction of Reactivity and Selectivity via Computational Models
Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions, guiding experimental design and saving resources. For reactions involving the 2-azabicyclo[2.1.1]hexane scaffold, theoretical models have successfully predicted stereoselectivity and regioselectivity.
For example, non-adiabatic molecular dynamics (NAMD) simulations have been employed to understand and predict the stereoselectivity of photochemical denitrogenation reactions of related diazabicyclo[2.1.1]hexenes. acs.org These advanced simulations model the behavior of the molecule in its excited state and can predict product ratios with high accuracy. acs.org
DFT calculations are also crucial for predicting selectivity. In the iridium-catalyzed borylation of bicyclo[2.1.1]hexanes, DFT calculations were used to map the reaction energy profile, identifying the turnover-limiting step and explaining the observed high selectivity for the bridgehead C-H bond. chemrxiv.orgescholarship.org Similarly, in the synthesis of bicyclo[2.1.1]hexanes via enantioselective [2+2] photocycloaddition, DFT calculations of the Lewis acid-substrate complex model were used to predict the absolute configuration of the product. chemrxiv.org These models analyze the transition state energies for different possible reaction pathways, with the lowest energy pathway corresponding to the major product observed experimentally. nih.govnih.gov
The predictive power of these models is essential for designing modular and efficient syntheses of highly functionalized 2-azabicyclo[2.1.1]hexane derivatives for applications in medicinal chemistry and materials science. acs.orgresearchgate.net
Applications in Contemporary Chemical Research
1-Phenyl-2-azabicyclo[2.1.1]hexane as a Building Block in Complex Molecule Synthesis
The aza-BCH core, including the 1-phenyl derivative, serves as a versatile building block for constructing larger, more complex molecular architectures. Its strained bicyclic system provides a rigid framework upon which chemists can elaborate with a high degree of stereochemical control.
The synthesis of C(sp³)-rich scaffolds is a central theme in modern drug discovery, aimed at moving away from flat, aromatic molecules to improve physicochemical properties. acs.orgnih.govresearchgate.net The 2-azabicyclo[2.1.1]hexane framework is an exemplary C(sp³)-rich scaffold. nih.gov Various synthetic strategies have been developed to access these structures.
A prominent method involves the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. acs.orgresearchgate.netnih.gov This reaction, often catalyzed by a Lewis acid, provides a direct route to the aza-BCH core. nih.govacs.org For instance, N-arylimines react with BCBs to yield azabicyclo[2.1.1]hexanes in a single step. nih.gov Researchers have developed asymmetric organocatalytic approaches using chiral Brønsted acids to produce enantioenriched aza-BCHs, highlighting the modularity and potential for stereocontrol in these syntheses. acs.orgacs.org
Another innovative approach is the skeletal editing of aza-BCHs to produce other valuable scaffolds like bicyclo[1.1.1]pentanes (BCPs). acs.org This transformation, proceeding through an N-atom deletion process, showcases the role of aza-BCHs as versatile intermediates for accessing other unique three-dimensional structures. acs.org The synthesis can also be achieved via intramolecular [2+2] photocycloaddition, which has been used to prepare various 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives. researchgate.net
Once formed, the this compound unit and its analogues can be incorporated into a wide array of more complex molecules. The functional groups on the scaffold serve as synthetic handles for further elaboration. nih.gov For example, the nitrogen atom in the bicyclic system can be functionalized, and substituents can be introduced at various positions on the carbocyclic framework, allowing for the creation of diverse libraries of compounds for screening. nih.govnih.gov
The versatility of the aza-BCH scaffold is demonstrated by its successful incorporation into kinase inhibitors. In a notable example from Merck, the replacement of a pyrrolidine (B122466) ring with an aza-BCH moiety in a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor led to significant improvements in the compound's properties. acs.orgthieme-connect.com This highlights the practical application of aza-BCHs in constructing advanced pharmaceutical candidates. The development of scalable syntheses for key aza-BCH building blocks further enhances their utility in large-scale medicinal chemistry programs. thieme-connect.com
Exploration of Azabicyclo[2.1.1]hexanes as Bioisosteres
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of common pharmacophores with novel bioisosteres is a key strategy in drug design. The azabicyclo[2.1.1]hexane scaffold has emerged as a significant three-dimensional bioisostere, particularly as a replacement for planar aromatic rings like benzene (B151609). acs.orgnih.govresearchgate.net
The phenyl group is one of the most common rings found in pharmaceuticals, but it is often associated with metabolic liabilities and poor solubility. nih.gov Saturated, C(sp³)-rich scaffolds like bicyclo[2.1.1]hexanes (BCHs) and their nitrogen-containing counterparts, aza-BCHs, have been validated as effective bioisosteres for substituted benzene rings. nih.govnih.gov
These scaffolds mimic the spatial arrangement of substituents on an aromatic ring. Specifically, 1,5-disubstituted bicyclo[2.1.1]hexanes are recognized as bioisosteres for ortho-substituted benzenes, while 1,3-disubstituted versions can mimic meta-substituted benzenes. beilstein-journals.orgchemrxiv.org The rigid bicyclic structure holds the exit vectors—the bonds connecting substituents to the core—in a well-defined orientation that can replicate the geometry of the substituted phenyl ring. thieme-connect.com
| Scaffold Type | Mimics | Substituent Distance (d) | Scaffold Carbon Distance (r) | Dihedral Angle (θ) |
|---|---|---|---|---|
| ortho-Substituted Benzene | N/A | ~3.1 Å | ~1.4 Å | 0° |
| 1,2-Disubstituted Bicyclo[2.1.1]hexane | ortho-Benzene | ~3.1 Å | ~1.6 Å | 58° |
| meta-Substituted Benzene | N/A | ~5.0 Å | ~2.4 Å | 0° |
| 1,3-Disubstituted Bicyclo[2.1.1]hexane | meta-Benzene | ~4.7 Å | ~2.2 Å | 78° |
The synthesis of these bioisosteres often leverages photochemical [2+2] cycloadditions or strain-release reactions of highly strained molecules like bicyclo[1.1.0]butanes. nih.govresearchgate.net The incorporation of a nitrogen atom to create the aza-BCH scaffold can further enhance properties like aqueous solubility. nih.gov
Replacing a flat aromatic ring with a three-dimensional aza-BCH scaffold can have a profound and beneficial impact on a molecule's drug-like properties. researchgate.netthieme-connect.com This strategy, often termed "escaping from flatland," is a guiding principle in modern medicinal chemistry. acs.orgnuph.edu.ua
Key improvements observed when incorporating aza-BCHs include:
Increased Aqueous Solubility: The introduction of the sp³-rich, polar aza-BCH core generally increases a compound's solubility in water, which is a critical parameter for drug administration and distribution. acs.orgresearchgate.net
Improved Metabolic Stability: Phenyl rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The saturated C-H bonds of the aza-BCH scaffold are typically more resistant to metabolism, leading to improved metabolic stability and a longer half-life in the body. acs.orgthieme-connect.com
| Property | Parent Scaffold (e.g., Pyrrolidine/Phenyl) | Aza-BCH Analogue | General Outcome |
|---|---|---|---|
| Solubility | Lower | Higher | Improved |
| Metabolic Clearance | Higher (Less Stable) | Lower (More Stable) | Improved |
| Lipophilicity (logD) | Higher | Lower | Improved |
These improvements make the aza-BCH scaffold a highly attractive building block for developing drug candidates with better pharmacokinetic profiles. acs.orgthieme-connect.com
Azabicyclo[2.1.1]hexanes as Proline Analogues and Peptidomimetics
Beyond serving as benzene bioisosteres, 2-azabicyclo[2.1.1]hexanes are highly effective constrained analogues of the amino acid proline. nih.govacs.orgraineslab.com Proline's unique cyclic structure imparts significant conformational constraints on peptide chains, making it a critical residue in protein folding and stability.
The 2-azabicyclo[2.1.1]hexane system, also referred to as a 2,4-methanoproline, mimics the geometry of proline but with even greater rigidity. acs.orgresearchgate.net The pyrrolidine ring of proline exists in equilibrium between two predominant puckered conformations (Cγ-endo and Cγ-exo). The aza-BCH structure essentially locks the ring into a conformation that displays features of both puckers simultaneously, by adding a one-carbon bridge. nih.govacs.org
This rigid geometry makes aza-BCHs valuable tools in the design of peptidomimetics—molecules that mimic the structure and function of peptides. By incorporating aza-BCH derivatives into a peptide sequence in place of proline, researchers can enforce a specific backbone conformation. nih.govdntb.gov.ua This has important implications for studying protein structure and for designing peptides with enhanced stability or specific binding properties. For example, substituted aza-BCHs have been synthesized as mimics of 4-hydroxyproline (B1632879) and 4-fluoroproline (B1262513) to study their effects on the stability of collagen, a protein rich in proline and its hydroxylated derivatives. nih.govacs.org The synthesis of these proline analogues can be achieved on a multigram scale, making them accessible for broader research applications. researchgate.net
Design and Synthesis of Constrained Amino Acid Derivatives
The 2-azabicyclo[2.1.1]hexane framework is fundamentally a constrained analog of proline, an amino acid known for its unique structural role in peptides and proteins. nih.govacs.org By incorporating this bicyclic system, chemists can create novel amino acid derivatives with reduced conformational flexibility. uni-regensburg.de This rigidity is a desirable trait in medicinal chemistry and drug design as it can lead to enhanced binding affinity, selectivity for biological targets, and improved metabolic stability. nuph.edu.uamagtech.com.cn
The synthesis of these constrained amino acid derivatives often involves multi-step sequences. An efficient approach to the 2-azabicyclo[2.1.1]hexane ring system starts from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. nih.govacs.org Key steps include a stereoselective electrophilic addition to the double bond, followed by ring closure to form the bicyclic core. nih.govacs.org Further chemical modifications can then be performed to introduce various functional groups, leading to a diverse range of constrained amino acid derivatives. nuph.edu.uanih.govacs.org For instance, derivatives with hydroxyl and carboxylic acid groups have been successfully synthesized. nih.govacs.org
An optimized, multigram synthesis of 4-substituted 2,4-methanoproline derivatives, which are based on the 2-azabicyclo[2.1.1]hexane skeleton, has been developed. nuph.edu.ua This process allows for the large-scale production of key building blocks that can be further elaborated into derivatives containing amino, carboxyl, aminomethyl, and fluoromethyl groups with orthogonal protecting groups. nuph.edu.ua
Table 1: Key Synthetic Intermediates and Derivatives of 2-Azabicyclo[2.1.1]hexane
| Compound/Intermediate | Starting Material | Key Reaction Step(s) | Resulting Derivative(s) | Reference(s) |
| 2-Azabicyclo[2.1.1]hexane core | cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride | Stereoselective electrophilic addition, ring closure | Functionalized amino, hydroxy, and carboxylic derivatives | nih.govacs.org |
| 4-Substituted 2,4-methanoprolines | Dichloride and diisopropyl malonate | Spiro-derivative formation, acidic rearrangement | NH₂, COOH, CH₂NH₂, CH₂F derivatives | nuph.edu.ua |
| 5-anti-X-6-anti-Y-difunctionalized-2-azabicyclo[2.1.1]hexanes | 5(6)-anti-bromo-2-azabicyclo[2.1.1]hexanes | Nucleophilic displacement | Bromo, fluoro, acetoxy, hydroxy, azido, imidazole (B134444), thiophenyl, and iodo substituted derivatives | nih.gov |
Conformational Control in Peptide Research
The incorporation of 2-azabicyclo[2.1.1]hexane-based amino acids into peptides offers a powerful strategy for controlling their three-dimensional structure. uni-regensburg.de Peptides are inherently flexible molecules, and this flexibility can be detrimental to their biological activity. By introducing a rigid bicyclic constraint, the number of accessible conformations is significantly reduced. uni-regensburg.demagtech.com.cn
This conformational restriction has profound implications for peptide research. For example, replacing proline with a 2,4-methanoproline analog, which contains the 2-azabicyclo[2.1.1]hexane skeleton, has been shown to selectively stabilize the trans-amide bond conformation. nuph.edu.uatemple.edu The trans/cis isomerization of the peptide bond preceding a proline residue is a critical factor in protein folding and function. The ability to lock this bond into a specific conformation is therefore highly valuable.
Furthermore, the rigid nature of the 2-azabicyclo[2.1.1]hexane scaffold allows for the precise spatial positioning of side-chain functionalities. nuph.edu.ua This is crucial for optimizing interactions with biological targets such as enzyme active sites or receptors. The study of peptides containing these constrained residues provides valuable insights into the relationship between conformation and biological activity, aiding in the rational design of more potent and selective peptide-based therapeutics. magtech.com.cn Research has shown that the substitution pattern on the 2-azabicyclo[2.1.1]hexane ring can influence the folding properties of the resulting peptides. temple.edu
Table 2: Impact of 2-Azabicyclo[2.1.1]hexane Incorporation on Peptide Properties
| Property | Observation | Implication in Peptide Research | Reference(s) |
| Amide Bond Conformation | Selective stabilization of the trans-amide bond. | Control over a key element of peptide and protein structure, influencing folding and function. | nuph.edu.uatemple.edu |
| Conformational Flexibility | Significant reduction in the number of accessible conformations. | Enhanced binding affinity and selectivity due to pre-organization of the peptide backbone. | uni-regensburg.demagtech.com.cn |
| Side-Chain Presentation | Precise spatial disposition of side-chain functional groups. | Facilitates the optimization of interactions with biological targets for improved potency and selectivity. | nuph.edu.ua |
| Collagen Stability | Provides insight into the effect of ring pucker on collagen stability. | Understanding the structural requirements for the stability of this abundant protein. | nih.govacs.org |
Future Directions and Emerging Research Avenues for 1 Phenyl 2 Azabicyclo 2.1.1 Hexane Chemistry
Development of Novel Synthetic Methodologies
The synthesis of the aza-BCH core has traditionally relied on methods like intramolecular cyclizations of pre-functionalized linear substrates or photochemical rearrangements. researchgate.netacs.org However, the future of synthesizing specifically substituted derivatives like 1-phenyl-2-azabicyclo[2.1.1]hexane lies in the development of more modular and efficient strategies that allow for precise control over substitution patterns and stereochemistry.
Emerging research focuses on several key areas:
Catalytic Cycloadditions: A significant breakthrough has been the development of Lewis acid-catalyzed formal [3+2] cycloadditions between bicyclo[1.1.0]butanes (BCBs) and imines, which provides a modular route to multisubstituted aza-BCHs. acs.org Recent efforts have expanded this to include enantioselective organocatalytic and zinc-catalyzed versions, which are crucial for producing chiral aza-BCHs for pharmaceutical applications. nih.govresearchgate.netresearchgate.net Future work will likely adapt these methods to incorporate a phenyl group at the 1-position, potentially by using appropriately substituted BCB or imine precursors.
Photochemical Methods: Photoredox catalysis is another promising frontier. A recently reported method describes the synthesis of 1-azabicyclo[2.1.1]hexanes (1-aza-BCHs) through a formal cycloaddition of azabicyclo[1.1.0]butanes (ABBs) with styrenes under photochemical conditions. nih.gov This polar-radical-polar relay strategy could be adapted for the synthesis of 2-aza-BCH derivatives. Intramolecular [2+2] photocycloaddition remains a key strategy for preparing various 1-aryl and 1-pyridyl-2-azabicyclo[2.1.1]hexane derivatives. researchgate.net
Strain-Release Driven Reactions: The inherent ring strain of related precursors like azabicyclo[1.1.0]butanes can be harnessed for synthesis. A strain-release-driven Friedel–Crafts spirocyclization was found to proceed through a complex azabicyclo[2.1.1]hexane intermediate, highlighting a novel pathway to this scaffold. d-nb.info Exploring how a 1-phenyl substituent would influence such rearrangements is a clear future direction.
| Methodology | Key Reactants | Advantages | Potential for 1-Phenyl Derivative |
|---|---|---|---|
| Catalytic [3+2] Cycloaddition | Bicyclo[1.1.0]butanes (BCBs) + Imines | Modular, high efficiency, enantioselective variants available. nih.govacs.org | High; use of 1-phenyl substituted BCB precursors. |
| Photochemical Cycloaddition | Allylamines + Ketones or Azabicyclo[1.1.0]butanes + Styrenes | Access to diverse derivatives, including 1-aryl compounds. nih.govresearchgate.net | Demonstrated for 1-aryl derivatives. researchgate.net |
| Ring Closure of Cyclobutanes | Substituted Cyclobutane Precursors | Stepwise, controlled construction. researchgate.netnih.gov | Feasible but potentially lengthy. |
| Skeletal Editing/Rearrangement | Azabicyclo[1.1.0]butanes | Creates complex scaffolds from strained rings. d-nb.info | Mechanistic pathways need to be explored. |
Advanced Mechanistic Studies and Reactivity Discoveries
The unique, strained bicyclic structure of the aza-BCH core dictates its reactivity. Future research will undoubtedly delve deeper into understanding and exploiting these properties, particularly how a bridgehead phenyl substituent alters electronic and steric factors.
Skeletal Editing: A highly innovative research area is the "skeletal editing" of the aza-BCH scaffold. An emerging strategy involves the efficient transformation of multisubstituted aza-BCHs into bicyclo[1.1.1]pentanes (BCPs) through an N-atom deletion process. acs.org This allows for a "scaffold hop" between two valuable bioisosteres. acs.org Investigating this transformation on a 1-phenyl-aza-BCH would be a logical next step to see how the phenyl group affects the reaction's efficiency and outcome.
Ring-Opening Reactions: The discovery of an azabicyclo[2.1.1]hexane piperazinium salt, which acts as a versatile electrophile in ring-opening reactions with various nucleophiles, opens new avenues for functionalization. researchgate.net This demonstrates that the strained ring can be selectively opened to create novel, more complex structures. How a 1-phenyl group would stabilize or destabilize intermediates in such reactions is a key question for future mechanistic studies.
Nucleophilic Displacement: Research has shown that nucleophilic displacements on the aza-BCH core are feasible, allowing for the introduction of a wide array of functional groups, including halogens and oxygen- or sulfur-containing moieties. nih.gov The rates and success of these reactions are highly dependent on the solvent and the nature of the amine substituent. nih.gov Future studies could explore how the electronic influence of a 1-phenyl group modulates the reactivity of other positions on the bicyclic system.
Innovative Applications in Material Science and Catalysis
While the primary focus for aza-BCH scaffolds has been medicinal chemistry, their unique structural and electronic properties suggest potential applications in material science and catalysis.
Material Science: The rigidity and defined three-dimensional structure of the this compound core make it an intriguing building block for novel polymers and materials. Related bicyclic compounds are known to be used as monomers in polymer synthesis. researchgate.net The introduction of a phenyl group could impart specific properties, such as thermal stability or altered solubility, to resulting polymers. Future research could explore the polymerization of functionalized 1-phenyl-aza-BCH derivatives to create new classes of materials with tailored characteristics.
Catalysis: Chiral amines are foundational to asymmetric catalysis, serving as ligands for metal catalysts or as organocatalysts themselves. The development of enantioselective syntheses for aza-BCHs opens the door to their use as chiral ligands. nih.govresearchgate.net A this compound, with its fixed conformation and potential for further functionalization on the phenyl ring, could serve as a novel scaffold for a chiral catalyst. Research in this area would involve synthesizing enantiopure 1-phenyl-aza-BCH and evaluating its performance as a ligand in various asymmetric reactions.
Interdisciplinary Research Integrating the Azabicyclo[2.1.1]hexane Scaffold
The most significant area of emerging research for the aza-BCH scaffold, including the 1-phenyl derivative, is at the intersection of synthetic chemistry, medicinal chemistry, and chemical biology.
Medicinal Chemistry: The aza-BCH scaffold is highly valued as a bioisostere for pyrrolidine (B122466), a common motif in FDA-approved drugs. nih.gov Replacing a pyrrolidine ring with an aza-BCH has been shown to improve critical drug properties like metabolic stability and aqueous solubility. nih.gov The this compound derivative is a specific example of a saturated, non-planar isostere for ortho-substituted aromatic rings, which are ubiquitous in pharmaceuticals. acs.orgenamine.net Future drug discovery programs will likely explore the systematic replacement of phenyl-pyrrolidine or other aromatic systems with the 1-phenyl-aza-BCH core to optimize lead compounds, for example, in the development of kinase inhibitors or ligand-directed degraders. nih.govresearchgate.net
Chemical Biology: As synthetic methods become more robust, aza-BCH derivatives can be incorporated into chemical probes to study biological systems. For instance, fluorinated versions of the aza-BCH core have been synthesized to serve as proline analogues. d-nb.info A 1-phenyl-aza-BCH could be functionalized with reporter tags (e.g., fluorophores, biotin) or photo-cross-linking groups to investigate protein-ligand interactions in a defined three-dimensional space.
| Field | Application of the Azabicyclo[2.1.1]hexane Scaffold | Relevance of the 1-Phenyl Group |
|---|---|---|
| Medicinal Chemistry | Bioisostere for pyrrolidines and aromatic rings to improve drug properties (solubility, metabolic stability). nih.govenamine.net | Acts as a 3D surrogate for ortho-substituted phenyl rings; can engage in specific binding interactions (e.g., π-stacking). |
| Material Science | Monomer for rigid, sp³-rich polymers. | Can enhance thermal stability and modify optoelectronic properties of materials. |
| Asymmetric Catalysis | Scaffold for novel chiral ligands or organocatalysts. | Provides a rigid chiral backbone; the phenyl ring can be functionalized to tune the catalyst's steric and electronic environment. |
| Chemical Biology | Core structure for chemical probes to study biological processes. | Serves as a rigid handle to orient reporter groups or binding fragments in a defined 3D orientation. |
Q & A
Q. What are the common synthetic routes for preparing 1-phenyl-2-azabicyclo[2.1.1]hexane?
- Methodological Answer : The synthesis typically involves photochemical [2+2] cycloaddition of dienes. For example, phenylacetaldehyde derivatives are methylenated using Eschenmoser’s salt to form aldehydes, which are then treated with allyl magnesium chloride to yield alcohols. Subsequent oxidation with Dess–Martin periodinane (DMP) generates dienes, followed by photochemical cycloaddition under blue LED light (450 nm) using Ir-based catalysts like Ir[dF(CF3)ppy]₂(dtbpy)PF₆. This method achieves up to 90% yield in acetonitrile and scales efficiently (>10 g) with reduced catalyst loading . Alternative routes include electrophilic additions to cyclobutene precursors, such as phenylselenyl bromide, followed by ring closure with sodium hydride .
Q. How is the bicyclo[2.1.1]hexane scaffold characterized for structural correctness?
- Methodological Answer : Structural validation relies on HiFSA (1H iterative Full Spin Analysis) for NMR resonance interpretation and X-ray crystallography. For instance, HiFSA was critical in revising the structure of aquatolide from bicyclo[2.2.0]hexane to bicyclo[2.1.1]hexane by analyzing bond geometries . X-ray data (e.g., for compound 1b in ) confirm dihedral angles (φ₁, φ₂) and substituent distances (d ≈ 3.05–3.19 Å), aligning with ortho-benzene bioisosteric parameters .
Advanced Research Questions
Q. How does stereochemical control impact derivatization of the bicyclo[2.1.1]hexane scaffold?
- Methodological Answer : Substituent positioning and reaction conditions dictate stereochemical outcomes. For example:
- Electrophilic Additions : 3-Nosyloxymethyl groups suppress competing oxygen neighboring-group participation, enabling stereoselective synthesis of 3-hydroxymethyl derivatives .
- Bromine-Mediated Rearrangements : Substituents at C(3) or C(5) determine product distribution. 3-endo-phenyl substituents yield rearranged dibromides (e.g., 9c-e ), while 5-methyl substitution favors unrearranged dibromides (8f ) .
- Reductive Debromination : Stereoselective debromination of dibromo derivatives (e.g., 9c-e ) produces alkyl/aryl-substituted bicyclohexanes with retained stereochemistry .
Q. What challenges arise in using bicyclo[2.1.1]hexane as a bioisostere for ortho-substituted benzene rings?
- Methodological Answer : While geometric parameters (d, r, θ) closely mimic ortho-benzene (d ≈ 3.04–3.10 Å vs. 3.05–3.19 Å in bicyclohexanes), metabolic stability varies:
- Improved Solubility : Replacing benzene in lomitapide with bicyclohexane increases solubility sixfold (3 μM → 18 μM) .
- Metabolic Outcomes : Bioisosteric replacement in conivaptan reduces intrinsic clearance (CLint: 31 → 12 μL min⁻¹ mg⁻¹), but accelerates degradation in lomitapide (t₁/₂ reduced 2–3×) .
- Synthetic Limitations : High conformational strain impedes classic carbocation reactions (e.g., Beckmann rearrangement failures in ), necessitating alternative routes like photochemical derivatization .
Q. How can contradictory data in ring-expansion reactions be resolved?
- Methodological Answer : Contradictions often stem from conformational strain or competing mechanisms. For example:
- Beckmann Rearrangement : Attempts to form [3.1.1] lactams from ketone 8a fail due to high stereochemical energy barriers, requiring zwitterionic intermediates (e.g., in reactions with dicyanofumarates) for successful ring expansion .
- Carbocation Stability : Classical esterification fails for rigid ketones; workarounds include using aliphatic substituents (e.g., ITX photochemistry) to stabilize intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
